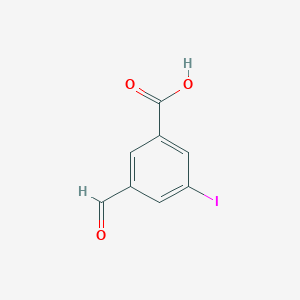

3-Formyl-5-iodobenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-formyl-5-iodobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IO3/c9-7-2-5(4-10)1-6(3-7)8(11)12/h1-4H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXFEXDZTIEBMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(=O)O)I)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Formyl 5 Iodobenzoic Acid and Its Derivatives

De Novo Synthesis Approaches to Substituted Benzoic Acid Scaffolds

De novo synthesis, the construction of the aromatic ring itself, offers a powerful method for accessing complex substitution patterns that may be difficult to achieve through direct functionalization of a pre-existing ring. For substituted benzoic acids, Diels-Alder reactions are a prominent strategy. This approach involves the cycloaddition of a substituted diene with a dienophile, followed by an aromatization step to form the benzene (B151609) ring.

One sustainable approach utilizes 2-pyrones, which can be derived from biomass, as the diene component. rsc.orgacs.org For instance, coumalic acid or its esters can react with dienophiles like ethylene (B1197577) in a [4+2] cycloaddition. rsc.org Subsequent decarboxylation and dehydrogenation (aromatization) steps yield the aromatic ring. By carefully selecting substituted dienes and dienophiles, it is possible to construct a benzoic acid scaffold with a substitution pattern amenable to further conversion into the desired 3-formyl and 5-iodo groups.

| Diene Precursor | Dienophile | Key Steps | Resulting Scaffold |

| Substituted 2-pyrone | Substituted alkyne | [4+2] Cycloaddition, Aromatization (e.g., decarboxylation) | Polysubstituted benzoic acid derivative |

| Muconic acid derivative | Ethylene | Diels-Alder reaction, Dehydrogenation | Substituted benzoic acid |

While powerful, de novo strategies for a specific target like 3-Formyl-5-iodobenzoic acid can be lengthy and may require significant optimization to control the regiochemistry of the initial cycloaddition.

Functional Group Interconversion Strategies for Formyl and Iodo Moieties

A more common and direct approach to this compound involves the sequential introduction of the formyl and iodo groups onto a benzoic acid backbone. This can be achieved in two logical sequences: iodination of a formylbenzoic acid derivative or formylation of an iodobenzoic acid scaffold. The success of these strategies hinges on the directing effects of the substituents already present on the ring.

The carboxyl group (-COOH) is a deactivating, meta-directing group. The formyl group (-CHO) is also deactivating and meta-directing. In contrast, iodine (-I) is a deactivating but ortho, para-directing group. These electronic properties are crucial for predicting the outcome of electrophilic aromatic substitution reactions.

In this strategy, the starting material would be 3-formylbenzoic acid. The goal is to introduce an iodine atom at the 5-position. Since both the carboxyl and formyl groups direct incoming electrophiles to the positions meta to themselves, this presents a regiochemical challenge.

The positions meta to the carboxyl group are 3 and 5. The positions meta to the formyl group (at position 3) are 1 (occupied by the carboxyl group) and 5. Therefore, the position 5 is electronically favored for substitution as it is meta to both deactivating groups.

Various reagents can be employed for the iodination of aromatic rings. Classical methods often involve molecular iodine (I₂) in the presence of an oxidizing agent. More modern and greener approaches utilize reagents that offer better control and milder reaction conditions.

Table of Iodination Reagents and Conditions

| Reagent System | Conditions | Comments |

| I₂ / HIO₃ in PEG-400 | Mild conditions | Eco-friendly procedure suitable for deactivated systems. benthamdirect.comingentaconnect.com |

| I₂ / K₂S₂O₈ | Acetonitrile, 65 °C | Efficient method promoted by in situ formed choline (B1196258) peroxodisulfate. researchgate.net |

| N-Iodosuccinimide (NIS) | Acidic catalyst (e.g., TFA) | Effective for a range of aromatic compounds under mild conditions. |

| I₂ / AgNO₃ | Solvent-free grinding | A green chemistry approach that can be effective for some substrates. nih.gov |

The challenge in this approach is overcoming the deactivating nature of the two existing carbonyl-containing groups, which can make the aromatic ring less reactive towards electrophilic iodination.

The alternative pathway begins with an iodinated benzoic acid, specifically 3-iodobenzoic acid. Here, the task is to introduce a formyl group at the 5-position. The carboxyl group at position 1 directs to the 3 and 5 positions. The iodine atom at position 3 is an ortho, para-director, meaning it directs incoming electrophiles to positions 2, 4, and 6.

The directing effects are therefore in conflict. The carboxyl group activates the 5-position for meta substitution, while the iodo group deactivates it relative to the 2, 4, and 6 positions. However, due to steric hindrance from the adjacent carboxyl and iodo groups, positions 2 and 4 are sterically disfavored. This complex interplay of electronic and steric factors makes achieving high regioselectivity for the 5-position challenging.

Classical formylation methods like the Gattermann-Koch or Vilsmeier-Haack reactions are often used. Palladium-catalyzed carbonylation reactions have emerged as a more modern and versatile alternative for converting aryl halides to aldehydes.

Examples of Formylation Reactions

| Reaction Name | Reagents | Description |

| Vilsmeier-Haack | POCl₃, DMF | Introduces a formyl group onto electron-rich aromatic rings. |

| Gattermann-Koch | CO, HCl, AlCl₃/CuCl | Formylates aromatic rings, typically less suitable for deactivated systems. |

| Palladium-Catalyzed Formylation | Aryl iodide, CO source (e.g., HCOOH), Pd catalyst | A versatile method for converting aryl halides to aldehydes. |

Chemo- and Regioselective Synthesis Considerations for this compound

The primary challenge in synthesizing this compound is controlling the regioselectivity to obtain the desired 1,3,5-substitution pattern.

Directing Group Effects : As discussed, the carboxyl and formyl groups are meta-directing, while the iodo group is ortho, para-directing. When starting with 3-formylbenzoic acid, the iodination at position 5 is electronically favored because this position is meta to both existing groups. This convergent directing effect makes the iodination of 3-formylbenzoic acid a more regiochemically straightforward approach than the formylation of 3-iodobenzoic acid, where the directing groups are in opposition.

Steric Hindrance : Steric factors can play a significant role in directing substitution. In the formylation of 3-iodobenzoic acid, the positions ortho to the iodine (2 and 4) are sterically hindered by the adjacent carboxyl and iodo groups, which may favor substitution at the less hindered 5-position, despite the conflicting electronic effects.

Reaction Conditions : The choice of catalyst, solvent, and temperature can significantly influence the outcome of the reaction. For instance, in directed ortho-metalation, the choice of base can reverse the regioselectivity of substitution on a benzoic acid derivative. While not directly applicable to the 3,5-pattern, this illustrates the power of reaction conditions in controlling regiochemistry.

Protecting Groups : In some cases, protecting groups may be necessary to block certain reactive sites or to modify the electronic properties of the ring to achieve the desired substitution pattern. The carboxyl group itself can act as a directing group in metalation reactions, offering an alternative to traditional strategies.

Sustainable and Green Chemistry Routes for Aromatic Carboxylic Acids

The principles of green chemistry aim to reduce the environmental impact of chemical synthesis. These principles can be applied to the synthesis of this compound and other aromatic carboxylic acids.

Use of Renewable Feedstocks : A key goal of green chemistry is the use of starting materials derived from renewable sources. Lignin, a complex polymer found in wood, can be broken down to produce various benzoic acid derivatives. rsc.org Similarly, biomass-derived compounds like coumalic acid can serve as precursors for aromatic rings, offering a sustainable alternative to petroleum-based feedstocks. rsc.org Biocatalytic processes, using whole-cell catalysts or isolated enzymes, can produce benzoic acid from precursors like L-phenylalanine under mild, aqueous conditions. nih.gov

Greener Reagents and Solvents : Many classical synthetic methods employ hazardous reagents and volatile organic solvents. Green chemistry seeks to replace these with safer alternatives.

Iodination : Environmentally friendly iodination procedures have been developed using systems like iodine and iodic acid in polyethylene (B3416737) glycol (PEG-400), which is a biodegradable and non-toxic solvent. benthamdirect.comingentaconnect.com Other methods utilize water as a solvent or employ solvent-free grinding techniques to reduce waste. nih.govresearchgate.net

Oxidation : The synthesis of benzoic acid derivatives often involves oxidation steps. Using hydrogen peroxide (H₂O₂) as an oxidant is a green alternative to heavy metal oxidants like permanganate (B83412) or chromate, as its only byproduct is water. Selenium-catalyzed oxidation of aldehydes to carboxylic acids using H₂O₂ in water is an example of such a protocol. mdpi.com

Catalysis : The use of catalysts is a cornerstone of green chemistry as it reduces the amount of waste generated compared to stoichiometric reagents. Boric acid has been used as a simple, effective catalyst for the direct amidation of benzoic acid, avoiding the atom-uneconomical coupling reagents typically used. sciepub.com Ionic liquids can also serve as recyclable catalysts and solvents for reactions such as the conversion of aryl ketones to aromatic carboxylic acids. tandfonline.com

Atom Economy and Process Efficiency : Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product (high atom economy) is a key green chemistry principle. One-pot or tandem reactions, where multiple steps are carried out in the same reactor without isolating intermediates, can improve efficiency and reduce solvent use and waste.

By integrating these green chemistry principles, the synthesis of complex molecules like this compound can be made more sustainable and environmentally benign.

Chemical Reactivity and Derivatization Strategies of 3 Formyl 5 Iodobenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group in 3-formyl-5-iodobenzoic acid is a key site for a variety of chemical modifications, including esterification, amidation, and more complex directed transformations.

Esterification and Amidation Reactions

Esterification: The carboxylic acid can be readily converted to its corresponding esters through reactions with various alcohols under acidic conditions, a process known as Fischer esterification. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid. The reaction is reversible, and to drive it towards the formation of the ester, it is common to use an excess of the alcohol or to remove the water formed during the reaction. For instance, the reaction of this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 3-formyl-5-iodobenzoate.

Amidation: Similarly, the carboxylic acid can be converted to amides by reacting with primary or secondary amines. This transformation often requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using coupling agents. A variety of reagents can facilitate this amide bond formation, including thionyl chloride, oxalyl chloride, or carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These methods allow for the formation of a wide range of amides by coupling this compound with different amines.

| Reaction Type | Reactant | Typical Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol | H₂SO₄ (catalyst), heat | Methyl 3-formyl-5-iodobenzoate |

| Esterification | Ethanol | HCl (catalyst), reflux | Ethyl 3-formyl-5-iodobenzoate |

| Amidation | Aniline | SOCl₂, then aniline | N-phenyl-3-formyl-5-iodobenzamide |

| Amidation | Benzylamine | EDC, HOBt, DMF | N-benzyl-3-formyl-5-iodobenzamide |

Carboxylic Acid-Directed Transformations

The carboxylic acid group can also act as a directing group in transition metal-catalyzed C-H bond functionalization reactions. This strategy allows for the selective introduction of new functional groups at the ortho position to the carboxylic acid. Palladium-catalyzed reactions are commonly employed for this purpose. For example, in the presence of a palladium catalyst, the C-H bond at the C2 or C6 position of the benzoic acid ring can be activated, enabling the introduction of aryl, alkyl, or other groups. This approach offers a powerful tool for the synthesis of more complex derivatives of this compound.

Transformations Involving the Formyl Group (Aldehyde)

The aldehyde functionality of this compound is highly reactive and participates in a variety of nucleophilic addition and condensation reactions, as well as selective oxidation and reduction pathways.

Nucleophilic Additions and Condensation Reactions

The electrophilic carbon atom of the formyl group is susceptible to attack by a wide range of nucleophiles.

Nucleophilic Additions: Grignard reagents and organolithium compounds can add to the aldehyde to form secondary alcohols. The addition of cyanide, typically from a source like potassium cyanide, leads to the formation of a cyanohydrin.

Condensation Reactions: The formyl group readily undergoes condensation reactions with compounds containing active methylene (B1212753) groups, such as malonates, cyanoacetates, and nitromethane, in the presence of a basic catalyst. A classic example is the Knoevenagel condensation, where the aldehyde reacts with an active methylene compound to form a new carbon-carbon double bond. For instance, the reaction of this compound with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or ammonia (B1221849) would yield (2-(3-carboxy-5-iodobenzylidene))malononitrile.

Another important condensation reaction is the Wittig reaction, where the aldehyde reacts with a phosphorus ylide to form an alkene. This reaction is a highly versatile method for creating carbon-carbon double bonds with good control over the location of the new bond.

| Reaction Type | Reactant | Typical Reagents/Conditions | Product Type |

|---|---|---|---|

| Knoevenagel Condensation | Malononitrile | Piperidine or other base | α,β-Unsaturated dinitrile |

| Wittig Reaction | Triphenylphosphine ylide (e.g., Ph₃P=CH₂) | Anhydrous solvent (e.g., THF) | Alkene |

| Nucleophilic Addition | Potassium cyanide | Acidic workup | Cyanohydrin |

Selective Oxidation Pathways (e.g., to carboxylic acid)

The aldehyde group can be selectively oxidized to a carboxylic acid group without affecting the existing carboxylic acid moiety or the carbon-iodine bond. This transformation converts this compound into 5-iodoisophthalic acid. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄) under basic conditions, followed by acidification, or reagents like silver oxide (Ag₂O). Careful control of reaction conditions is necessary to ensure the selective oxidation of the aldehyde. The synthesis of 5-iodoisophthalic acid often involves the hydrolysis of a diester precursor, which can be obtained from the oxidation of the corresponding dimethyl ester of this compound. For example, dimethyl 5-iodoisophthalate can be hydrolyzed using sodium hydroxide (B78521) in methanol. nih.gov

Selective Reduction Pathways (e.g., to alcohol)

Conversely, the formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group), yielding 3-(hydroxymethyl)-5-iodobenzoic acid. This selective reduction can be achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction is typically carried out in an alcoholic solvent like methanol or ethanol. The borohydride selectively reduces the aldehyde in the presence of the less reactive carboxylic acid. This transformation provides a route to another valuable derivative with both a carboxylic acid and an alcohol functionality.

| Starting Material | Product |

| This compound | 5-Iodoisophthalic acid |

| This compound | 3-(Hydroxymethyl)-5-iodobenzoic acid |

Multicomponent Reaction Engagements Utilizing the Aldehyde Functionality

The aldehyde group in this compound serves as a key electrophilic component for multicomponent reactions (MCRs). These reactions are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. sciforum.net MCRs are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. sciforum.netbeilstein-journals.org

One of the most prominent MCRs involving an aldehyde is the Ugi four-component reaction (U-4CR) . In a typical Ugi reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide condense to form an α-acylamino amide. beilstein-journals.orgmdpi.com When this compound participates in this reaction, its aldehyde function reacts with an amine to form an imine in situ. This is followed by the addition of the isocyanide and the carboxylate (which can be from another molecule or potentially intramolecularly, although less common) to yield a complex peptide-like scaffold. beilstein-journals.orgresearchgate.net

Another important MCR is the Passerini three-component reaction (P-3CR) , which involves an aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy carboxamide. wikipedia.orgorganic-chemistry.orgnih.gov In this case, this compound can act as both the aldehyde and the carboxylic acid component, leading to the formation of a depsipeptide-like structure. The reaction is believed to proceed through a cyclic, non-ionic transition state, particularly in aprotic solvents. organic-chemistry.orgnih.gov

The engagement of this compound in such MCRs allows for the rapid construction of diverse chemical libraries, with the iodo group remaining available for subsequent functionalization, for instance, through cross-coupling reactions. sciforum.netnih.govbeilstein-journals.org

| Reaction Type | Other Reactants | Typical Product Structure | Key Features |

|---|---|---|---|

| Ugi Four-Component Reaction | Amine (e.g., Aniline), Isocyanide (e.g., tert-Butyl isocyanide), Carboxylic Acid (e.g., Acetic Acid) | α-Acylamino amide | Forms a peptide-like backbone; high structural diversity. |

| Passerini Three-Component Reaction | Isocyanide (e.g., Cyclohexyl isocyanide), Carboxylic Acid (can be this compound itself) | α-Acyloxy carboxamide | Atom-economical; often proceeds under mild conditions. |

Reactivity of the Iodo Substituent in Aromatic Systems

The carbon-iodine bond in this compound is the most reactive site for transformations involving transition metal catalysis due to its relatively low bond dissociation energy compared to other aryl-halogen bonds. libretexts.org This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Transition metal-catalyzed cross-coupling reactions are powerful tools for the construction of complex organic molecules. The iodo substituent makes this compound an excellent substrate for these transformations. libretexts.orglibretexts.orgorganic-chemistry.org

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound, typically a boronic acid or ester, in the presence of a base. libretexts.orgorganic-chemistry.orgresearchgate.net This reaction is widely used to form biaryl structures. The iodo group of this compound readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. libretexts.org

The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. libretexts.orgorganic-chemistry.orgajol.info This reaction is highly effective for the synthesis of aryl alkynes. The high reactivity of the C-I bond allows this reaction to proceed under mild conditions, often at room temperature. libretexts.orgresearchgate.net

The Heck reaction is the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govmedcraveonline.comnih.gov The reaction of this compound with an alkene, such as an acrylate, would lead to the formation of a cinnamic acid derivative. The reaction typically proceeds with high stereoselectivity, favoring the trans isomer. medcraveonline.comuwindsor.ca

| Reaction | Coupling Partner | Catalyst System (Typical) | Base (Typical) | Solvent (Typical) |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | Na₂CO₃, K₂CO₃, or Cs₂CO₃ | Toluene/Water or Dioxane/Water |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or Diisopropylamine | THF or DMF |

| Heck | Alkene (e.g., methyl acrylate) | Pd(OAc)₂ / P(o-tolyl)₃ | Et₃N or K₂CO₃ | DMF or NMP |

Precursor to Organoiodine(III) and Organoiodine(V) Reagents

Aryl iodides are common precursors for the synthesis of hypervalent iodine compounds, which are valuable reagents in organic synthesis due to their oxidizing properties and reactivity, often mimicking the behavior of heavy metals without their toxicity. su.seumn.edubeilstein-journals.orgbeilstein-journals.orgrsc.org

This compound can be oxidized to form iodine(III) or iodine(V) species. Oxidation with reagents like peracetic acid or Oxone in the presence of a carboxylic acid can yield (diacyloxyiodo)arenes (a type of λ³-iodane) . arkat-usa.org These compounds are effective oxidizing agents and can be used in a variety of transformations.

Furthermore, aryl iodides can be used to prepare diaryliodonium salts (another λ³-iodane) . su.seumn.edubeilstein-journals.orgbeilstein-journals.orgrsc.org These salts are excellent electrophilic arylating agents. The synthesis typically involves the reaction of the iodoarene with an arene under oxidative conditions, often using an oxidant like m-chloroperoxybenzoic acid (mCPBA) in the presence of a strong acid. beilstein-journals.orgrsc.org

Oxidation to the iodine(V) state can be achieved using stronger oxidizing agents. For instance, oxidation of 2-iodobenzoic acid with sodium periodate (B1199274) yields 2-iodylbenzoic acid (IBX), a well-known oxidizing agent. mdpi.com A similar transformation could potentially be applied to this compound, which would result in a highly versatile oxidizing reagent with additional functional handles for immobilization or further derivatization. mdpi.comcore.ac.uknih.govresearchgate.net

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex.

For this compound, the formyl (-CHO) and carboxyl (-COOH) groups are electron-withdrawing. However, they are positioned meta to the iodo substituent. This positioning is not optimal for stabilizing the Meisenheimer complex through resonance. Therefore, direct SNAr at the iodine-bearing carbon is expected to be difficult under standard conditions. While the reaction is not impossible, it would likely require harsh conditions or a different mechanism, such as one involving benzyne (B1209423) intermediates, which is less common for iodoarenes.

Spectroscopic and Structural Characterization Studies of 3 Formyl 5 Iodobenzoic Acid

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity and chemical environment of atoms within a molecule. For 3-Formyl-5-iodobenzoic acid, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its structure.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the carboxylic acid proton. The aromatic region will display signals for the three protons on the benzene (B151609) ring. Due to the substitution pattern, these protons are in different chemical environments and will likely appear as distinct multiplets. The electron-withdrawing nature of the formyl and carboxyl groups, along with the iodo group, will deshield these protons, causing them to resonate at lower field. The aldehyde proton is anticipated to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.5-10.5 ppm. The highly deshielded carboxylic acid proton will also present as a broad singlet, usually at a chemical shift greater than 10 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide further structural confirmation by revealing the chemical shifts of all eight carbon atoms in the molecule. The carbonyl carbons of the aldehyde and carboxylic acid functional groups are expected to be the most downfield signals, typically appearing in the region of 160-200 ppm. The six aromatic carbons will have distinct chemical shifts influenced by the attached substituents. The carbon atom bonded to the iodine will experience a shielding effect, causing it to resonate at a relatively upfield position compared to the other aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid H | >10 (broad singlet) | - |

| Aldehyde H | 9.5 - 10.5 (singlet) | - |

| Aromatic H | 7.5 - 8.5 (multiplets) | - |

| Carboxylic Acid C | 165 - 175 | |

| Aldehyde C | 190 - 200 | |

| Aromatic C-I | 90 - 100 | |

| Other Aromatic C | 125 - 145 |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is crucial for identifying the functional groups present in this compound and for studying intermolecular interactions such as hydrogen bonding.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. Two distinct carbonyl (C=O) stretching vibrations should be observable: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the aldehyde, usually at a slightly higher wavenumber, around 1700-1715 cm⁻¹. The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aldehydic C-H stretch will likely be observed as two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹. The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy will provide complementary information. The symmetric stretching of the aromatic ring is expected to be a strong band in the Raman spectrum. The C=O stretching vibrations will also be Raman active. Due to its non-polar nature, the C-I bond may give a more intense signal in the Raman spectrum compared to the FT-IR spectrum.

Interactive Data Table: Predicted Vibrational Frequencies

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| O-H Stretch (Carboxylic Acid) | 2500-3300 (broad) | Weak |

| Aromatic C-H Stretch | ~3100-3000 | Strong |

| Aldehydic C-H Stretch | ~2850, ~2750 | Moderate |

| C=O Stretch (Aldehyde) | 1700-1715 | Moderate |

| C=O Stretch (Carboxylic Acid) | 1700-1725 | Moderate |

| Aromatic C=C Stretch | ~1600, ~1475 | Strong |

| C-O Stretch | ~1300 | Moderate |

| O-H Bend | ~1420 | Weak |

| C-I Stretch | <600 | Moderate to Strong |

High-Resolution Mass Spectrometry for Molecular Composition and Fragment Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy and for elucidating its fragmentation pathways. For this compound (C₈H₅IO₃), the molecular weight is 276.03 g/mol . HRMS would be able to confirm this with a high degree of precision.

The mass spectrum is expected to show a prominent molecular ion peak ([M]⁺) at m/z corresponding to its exact mass. The fragmentation pattern will likely involve the loss of small neutral molecules. Common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH, mass 17) to form an acylium ion, and the loss of a carboxyl group (•COOH, mass 45). The presence of the aldehyde group could lead to the loss of a hydrogen radical (•H, mass 1) or a formyl radical (•CHO, mass 29). The iodine atom is also a potential leaving group.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z Value | Predicted Fragment Ion | Neutral Loss |

| 276 | [C₈H₅IO₃]⁺ | (Molecular Ion) |

| 259 | [C₈H₅IO₂]⁺ | •OH |

| 247 | [C₇H₅IO]⁺ | •CHO |

| 231 | [C₈H₅I]⁺ | •COOH |

| 149 | [C₇H₅O₂]⁺ | •I |

| 127 | [I]⁺ | [C₈H₅O₃]• |

X-ray Crystallography for Solid-State Structure Determination

Electronic Spectroscopy for Aromatic Chromophore Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. The aromatic ring in this compound acts as a chromophore. The presence of the formyl and carboxyl groups, which are electron-withdrawing, and the iodo group will influence the position and intensity of the absorption bands.

The UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to π → π* transitions of the benzene ring. Typically, substituted benzenes show a strong primary band (E2-band) around 200-230 nm and a weaker secondary band (B-band) with fine structure around 250-280 nm. The presence of the carbonyl groups in conjugation with the aromatic ring is likely to cause a red shift (bathochromic shift) of these absorption maxima to longer wavelengths. An n → π* transition associated with the carbonyl groups may also be observed as a weak band at a longer wavelength.

Computational Chemistry and Mechanistic Insights into 3 Formyl 5 Iodobenzoic Acid Reactivity

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity Profiles

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 3-Formyl-5-iodobenzoic acid, DFT calculations, often using functionals like B3LYP with appropriate basis sets (e.g., 6-311G(d,p)), are employed to elucidate its fundamental electronic characteristics and predict its reactivity. unamur.be

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining a molecule's chemical reactivity. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO indicates the ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

For this compound, the presence of electron-withdrawing formyl and iodo substituents is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted benzoic acid. The electron-withdrawing nature of these groups makes the aromatic ring a better electrophile by lowering the LUMO energy. youtube.com

An Electrostatic Potential (ESP) map visually represents the charge distribution on the molecule's surface. In this compound, regions of negative potential (red/yellow) are concentrated around the electronegative oxygen atoms of the carboxyl and formyl groups, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) are expected near the acidic proton of the carboxyl group and potentially around the iodine atom, which can exhibit a "sigma-hole," a region of positive electrostatic potential that allows for halogen bonding.

Table 1: Illustrative Frontier Orbital Properties for this compound Data is representative of typical DFT calculation results.

| Parameter | Value (eV) | Description |

| HOMO Energy | -7.25 | Represents the energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -2.15 | Represents the energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap | 5.10 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

The reactivity and orientation of electrophilic aromatic substitution are governed by the electronic effects of the substituents attached to the benzene (B151609) ring. These effects are broadly categorized as inductive and resonance effects.

Formyl Group (-CHO): This group is strongly deactivating and meta-directing. It withdraws electron density from the ring through both a negative inductive effect (-I) due to the oxygen atom's electronegativity and a powerful negative resonance effect (-R) via its conjugated pi-system. libretexts.org This withdrawal significantly reduces the nucleophilicity of the aromatic ring.

Iodo Group (-I): Halogens present a classic case of competing effects. The iodine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I) that deactivates the ring. libretexts.org However, it also possesses lone pairs of electrons that can be donated into the ring through a positive resonance effect (+R). libretexts.org While the inductive effect dominates, making the ring less reactive than benzene, the resonance effect enriches the electron density at the ortho and para positions, making the iodo group an ortho-para director.

In this compound, the combined influence of the meta-directing carboxyl and formyl groups and the ortho-para directing iodo group creates a complex reactivity pattern for further substitution on the aromatic ring.

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

While DFT studies are excellent for single molecules (often modeled in the gas phase), Molecular Dynamics (MD) simulations are used to understand the behavior of molecules in a condensed phase, such as in a solvent. researchgate.net MD simulations model the movements and interactions of atoms and molecules over time, providing insights into dynamic processes.

For a substituted benzoic acid like this compound, MD simulations using force fields like the General Amber Force Field (GAFF) can reveal:

Solvation Structure: How solvent molecules (e.g., water, ethanol, DMSO) arrange themselves around the solute molecule. Specific interactions, such as hydrogen bonding between the carboxylic acid group and protic solvents, can be observed.

Self-Association: Benzoic acids are well-known to form hydrogen-bonded dimers in non-polar solvents. MD simulations can predict the stability and structure of these dimers in various solvents. ucl.ac.ukbohrium.com

Conformational Dynamics: The simulation can track the rotation around single bonds, such as the C-C bonds connecting the formyl and carboxyl groups to the ring, to understand the molecule's flexibility and preferred conformations in solution.

Studies on similar molecules show that in polar, hydrogen-bond accepting solvents, the formation of benzoic acid dimers is often disrupted in favor of solute-solvent hydrogen bonds. ucl.ac.uk

Reaction Mechanism Elucidation via Transition State Calculations

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction. By identifying the structures and energies of reactants, products, intermediates, and, most importantly, transition states, computational chemists can elucidate detailed reaction mechanisms.

For reactions involving this compound, such as esterification of the carboxyl group or nucleophilic addition to the formyl group, transition state calculations can determine:

Activation Energy (Ea): The energy barrier that must be overcome for the reaction to proceed. This is calculated as the energy difference between the reactants and the transition state.

Reaction Pathways: Comparing the activation energies for different possible mechanisms allows for the identification of the most favorable reaction pathway.

Structural Dynamics: The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes at the peak of the energy barrier.

These calculations provide mechanistic insights that are often difficult or impossible to obtain through experimental methods alone.

Prediction of Spectroscopic Parameters

Computational methods can accurately predict various spectroscopic properties, which serves as a powerful tool for structure verification and interpretation of experimental spectra.

NMR Spectroscopy: By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C), one can predict chemical shifts. These predicted shifts, when compared to experimental data, can confirm the molecular structure and aid in signal assignment.

Infrared (IR) Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. The resulting theoretical IR spectrum can be compared with an experimental spectrum to identify characteristic peaks, such as the C=O stretches of the acid and aldehyde groups and the C-I stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions of a molecule, corresponding to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum. This helps in understanding the electronic structure and chromophores within the molecule.

Table 2: Representative Predicted Spectroscopic Data for this compound Values are illustrative and typical for DFT-based predictions.

| Spectroscopy | Parameter | Predicted Value | Corresponding Functional Group |

| ¹³C NMR | Chemical Shift (δ) | ~190 ppm | Formyl Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift (δ) | ~168 ppm | Carboxyl Carbonyl (C=O) |

| ¹³C NMR | Chemical Shift (δ) | ~95 ppm | Carbon bonded to Iodine (C-I) |

| IR | Vibrational Frequency | ~1710 cm⁻¹ | Formyl C=O Stretch |

| IR | Vibrational Frequency | ~1735 cm⁻¹ | Carboxylic Acid C=O Stretch |

| IR | Vibrational Frequency | ~2500-3300 cm⁻¹ | Carboxylic Acid O-H Stretch (Broad) |

Evaluation of Thermochemical and Kinetic Properties

DFT calculations can provide reliable estimates of key thermochemical properties that define the stability and energy content of a molecule. By performing frequency calculations, one can obtain zero-point vibrational energies and thermal corrections to calculate properties such as:

Enthalpy of Formation (ΔH_f°): The change in enthalpy when one mole of the compound is formed from its constituent elements in their standard states.

Gibbs Free Energy of Formation (ΔG_f°): A measure of the molecule's thermodynamic stability under standard conditions.

Acid Dissociation Constant (pKa): By calculating the Gibbs free energy change for the deprotonation reaction in a solvent model, the pKa can be predicted. Studies on substituted benzoic acids have shown excellent correlations between computationally derived parameters and experimental pKa values. unamur.be

Kinetic properties, such as rate constants, can be estimated using Transition State Theory (TST) combined with the activation energies derived from transition state calculations. These predictions are vital for understanding how quickly a reaction involving this compound will proceed under given conditions.

Advanced Applications of 3 Formyl 5 Iodobenzoic Acid in Chemical Sciences

Role as a Versatile Synthetic Intermediate for Complex Molecular Architectures

The strategic placement of reactive sites on the 3-Formyl-5-iodobenzoic acid molecule makes it an exemplary synthetic intermediate for constructing intricate molecular architectures. The carboxylic acid and aldehyde groups serve as handles for a wide array of organic transformations, including esterification, amidation, and the formation of imines and hydrazones. nih.gov The carbon-iodine bond is particularly significant as it enables participation in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, most notably transition-metal-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. alkalisci.com

This trifunctional nature allows for sequential and site-selective reactions, providing chemists with precise control over the synthetic process. For instance, the aldehyde can be selectively reacted to form an imine, followed by a Suzuki coupling at the iodo position, and finally, the carboxylic acid can be converted to an amide. This step-wise reactivity is crucial for the controlled assembly of complex, multifunctional organic molecules from a relatively simple starting material.

Precursor in the Development of Functional Organic Materials

The utility of this compound extends significantly into materials science, where it serves as a foundational component for creating functional organic materials. Its rigid aromatic core and versatile functional groups are ideal for building highly ordered, porous crystalline structures.

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of crystalline porous materials constructed from organic building blocks (linkers) and, in the case of MOFs, metal ions or clusters. tcichemicals.comresearchgate.net These materials are of immense interest for applications in gas storage, separation, catalysis, and sensing due to their high surface area and tunable porosity. tcichemicals.comresearchgate.net

This compound is an ideal candidate for a "linker" or "monomer" in the synthesis of both COFs and MOFs. bldpharm.com

In COF Synthesis: The aldehyde group can react with amine linkers to form stable imine bonds, a common strategy for constructing robust COF structures. tcichemicals.comtcichemicals.com The bifunctional nature of the molecule allows it to connect with other monomers to extend the framework in two or three dimensions.

| Framework Type | Linkage Chemistry | Key Functional Group(s) |

| Covalent Organic Framework (COF) | Imine condensation | Aldehyde (-CHO) |

| Metal-Organic Framework (MOF) | Coordination to metal ions | Carboxylic acid (-COOH) |

The design of organic ligands is central to the field of transition metal catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability. While not a ligand itself in its native form, this compound is a valuable precursor for synthesizing complex ligands. Its functional groups can be chemically modified to introduce coordinating moieties such as phosphines, N-heterocyclic carbenes (NHCs), or pyridines. rutgers.edu For example, the aldehyde could be converted into an imine bearing a phosphine (B1218219) group, or the carboxylic acid could be used to anchor the molecule to a larger support structure. The ability to build upon its scaffold allows for the creation of sterically demanding and electronically tuned ligands that are critical for activating challenging chemical bonds. rutgers.edu

Utility in Medicinal Chemistry Scaffold Design and Probe Synthesis

In drug discovery, a "scaffold" refers to the core structure of a molecule upon which various functional groups are appended to create a library of compounds for biological screening. This compound serves as a promising scaffold due to its rigid benzenoid core and multiple points for diversification. This approach is central to medicinal chemistry for developing new therapeutic agents, including those targeting drug-resistant bacteria. nih.gov The concept of "privileged scaffolds," which are molecular frameworks capable of binding to multiple biological targets, is a key strategy in modern drug design, and benzoic acid derivatives are frequently part of such structures. researchgate.net

Furthermore, the compound is useful in the synthesis of chemical probes, which are specialized molecules used to study biological systems. olemiss.edu The reactivity of the aldehyde and carboxylic acid allows for the attachment of reporter tags (like fluorophores) or reactive groups for target identification, while the iodo-group enables further structural modifications. Its role as a linker is also valuable here, connecting different molecular components to create a functional probe. biosynth.com

Applications in Supramolecular Chemistry for Directed Assembly

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. The directed assembly of molecules into well-defined, larger architectures is a primary goal of this field. This compound is well-suited for this purpose due to its capacity for forming specific intermolecular interactions.

The carboxylic acid group is a classic hydrogen-bond donor and acceptor, capable of forming predictable and robust hydrogen-bonded assemblies, such as dimers or extended chains. nih.gov Critically, the iodine atom can act as a halogen-bond donor. A halogen bond is a non-covalent interaction between a halogen atom (like iodine) and a Lewis base (like the nitrogen in a pyridine). By combining hydrogen bonding with halogen bonding, researchers can exert hierarchical control over the self-assembly process, leading to the construction of complex and predictable supramolecular architectures. nih.gov The interplay of these directional interactions allows for the precise programming of how individual molecules recognize each other and organize into larger structures.

Future Research Directions and Perspectives on 3 Formyl 5 Iodobenzoic Acid Chemistry

Exploration of Novel Asymmetric Transformations Utilizing the Formyl Moiety

The presence of a formyl (aldehyde) group makes 3-formyl-5-iodobenzoic acid a key candidate for asymmetric synthesis, a critical process in the creation of chiral molecules for the pharmaceutical industry. Future investigations are expected to delve into sophisticated catalytic systems to achieve high levels of stereocontrol.

A significant area of focus will be the design of new organocatalysts for the asymmetric addition of nucleophiles to the aldehyde. This could involve creating tailored catalysts that can accommodate the steric and electronic influences of the iodo and carboxyl substituents, thereby enabling the highly enantioselective synthesis of chiral alcohols and amino acids. Another promising direction is the use of transition-metal catalysts, where chiral ligands complexed with metals could facilitate asymmetric reactions such as transfer hydrogenations and additions of organometallic reagents.

Development of Catalytic Cycles for the Synthesis and Derivatization of this compound

Advancing the synthesis of this compound and its derivatives through the development of efficient and sustainable catalytic cycles is a primary goal for future research. A key objective is to move away from methods that rely on stoichiometric reagents and harsh reaction conditions.

A significant breakthrough would be the creation of a direct C-H activation/formylation/iodination sequence on a benzoic acid substrate. Such a process would be highly atom-economical. The development of catalytic systems that can selectively activate the carbon-iodine bond for cross-coupling reactions without affecting the other functional groups is also a critical area of research. This would enable the synthesis of a vast array of new derivatives with potential applications in various fields.

Integration into Flow Chemistry and Automated Synthesis Platforms

The adoption of continuous flow chemistry and automated synthesis platforms presents a significant opportunity to enhance the synthesis and derivatization of this compound. mdpi.comresearchgate.net These technologies offer improved safety, scalability, and reproducibility compared to traditional batch methods. mdpi.comresearchgate.net

Future work will likely concentrate on developing robust flow protocols for the key synthetic transformations. This could involve the use of packed-bed reactors with solid-supported catalysts for continuous reactions. The integration of these flow modules into automated platforms, potentially guided by machine learning algorithms, would allow for the rapid generation and screening of large libraries of this compound derivatives. nih.gov This high-throughput approach could accelerate the discovery of new drug candidates and materials. researchgate.net

| Technology | Advantages in Synthesizing this compound Derivatives |

| Flow Chemistry | Enhanced heat and mass transfer, improved reaction control, increased safety, and potential for seamless multi-step synthesis. researchgate.netnih.gov |

| Automated Synthesis | High-throughput synthesis of compound libraries, rapid optimization of reaction conditions, and reduced manual intervention. researchgate.netnih.gov |

Advanced In Silico Screening and Design for New Applications

Computational methods are poised to play an increasingly important role in discovering new applications for this compound. nih.gov In silico screening and molecular modeling can be used to predict the biological activity of its derivatives and to design novel materials with desired properties.

Virtual screening of compound libraries against biological targets can identify promising candidates for development as new therapeutic agents. nih.gov The trifunctional nature of this compound allows for the creation of large and diverse virtual libraries for these screening efforts. In the realm of materials science, computational tools can predict the electronic and structural properties of polymers and metal-organic frameworks (MOFs) that incorporate this molecule, guiding the design of new functional materials.

Synergistic Applications in Multi-functional Material Science

The unique combination of three distinct functional groups in this compound makes it an exceptional building block for creating multi-functional materials.

The carboxylic acid can serve as a linker in MOFs or as an anchoring group on surfaces. The formyl group provides a site for post-synthetic modification, allowing for the introduction of new functionalities. The iodine atom offers a handle for further diversification through cross-coupling reactions, enabling the fine-tuning of material properties.

Future research will likely focus on exploiting the synergistic interplay of these groups to create advanced materials. For example, a MOF constructed with this molecule could be functionalized through the formyl group to create a heterogeneous catalyst, while the iodine atom could be used to attach a luminescent tag, resulting in a material with both catalytic and sensing capabilities.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-formyl-5-iodobenzoic acid, and how do reaction conditions influence yield?

- Methodology :

- Direct iodination : Start with 3-formylbenzoic acid and employ iodination agents like N-iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃). Monitor temperature (0–25°C) and stoichiometry to avoid over-iodination .

- Protection-deprotection strategies : Protect the formyl group as an acetal before iodination, then deprotect under acidic conditions (e.g., HCl in THF/water). This minimizes side reactions involving the formyl group .

- Yield optimization : Use HPLC or GC-MS to track intermediates. Adjust solvent polarity (e.g., DMF vs. THF) and catalyst loading (e.g., Pd for cross-coupling steps) to improve efficiency .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR spectroscopy : The iodine atom’s heavy atom effect may broaden signals; use high-field NMR (≥400 MHz) in deuterated DMSO to resolve formyl (δ 9.8–10.2 ppm) and aromatic protons (δ 7.5–8.5 ppm). Confirm iodine presence via X-ray crystallography .

- IR spectroscopy : Identify the formyl group (C=O stretch ~1700 cm⁻¹) and carboxylic acid (O-H stretch ~2500–3000 cm⁻¹). Compare with databases like PubChem for validation .

- Mass spectrometry : Use ESI-MS in negative ion mode to detect the molecular ion [M-H]⁻ at m/z 290 (calculated for C₈H₅IO₃).

Q. How should this compound be stored to ensure stability during experiments?

- Methodology :

- Light sensitivity : Store in amber glass vials at ambient temperatures, as iodine and formyl groups may degrade under UV light (precaution extrapolated from similar iodoaromatics) .

- Moisture control : Use desiccants (silica gel) in storage containers to prevent hydrolysis of the formyl group.

- Reactivity : Avoid oxidizing agents (e.g., peroxides) and strong bases, which may degrade the carboxylic acid moiety .

Advanced Research Questions

Q. How can regioselectivity challenges in cross-coupling reactions with this compound be addressed?

- Methodology :

- Catalyst screening : Test Pd(0)/Pd(II) catalysts (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) for Heck or Suzuki couplings. The iodine substituent may direct coupling to the meta position relative to the formyl group .

- Solvent effects : Use polar aprotic solvents (DMF, DMSO) to enhance catalyst activity. For Sonogashira couplings, employ CuI co-catalysts in amine bases (e.g., piperidine) .

- Computational modeling : Apply DFT calculations to predict transition states and optimize ligand-catalyst interactions for selective bond formation .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound across different solvent systems?

- Methodology :

- Kinetic studies : Use stopped-flow NMR to monitor reaction intermediates in real time. Compare rates in DMF (high polarity) vs. toluene (low polarity) to identify solvent-dependent pathways .

- Controlled experiments : Replicate conflicting studies with strict O₂/moisture exclusion (via Schlenk techniques) to assess environmental factors .

- Meta-analysis : Systematically review literature (e.g., Reaxys, SciFinder) to identify trends in solvent choice and catalyst systems for reproducibility .

Q. How can computational chemistry guide the design of novel derivatives using this compound?

- Methodology :

- Docking studies : Model interactions between this compound derivatives and target proteins (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity for synthesis .

- Retrosynthetic analysis : Employ tools like Synthia or Pistachio to propose feasible routes for functionalizing the formyl group (e.g., reductive amination or Wittig reactions) .

- QSAR modeling : Correlate electronic properties (Hammett σ values) of substituents with biological activity to prioritize targets .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.